cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1657033-39-0
VCID: VC2599217
InChI: InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
SMILES: C1COCC(C1O)N.Cl
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride

CAS No.: 1657033-39-0

Cat. No.: VC2599217

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride - 1657033-39-0

Specification

CAS No. 1657033-39-0
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name (3R,4S)-3-aminooxan-4-ol;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
Standard InChI Key SFJKFFBPVORSEB-JBUOLDKXSA-N
Isomeric SMILES C1COC[C@H]([C@H]1O)N.Cl
SMILES C1COCC(C1O)N.Cl
Canonical SMILES C1COCC(C1O)N.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride possesses several systematic names and identifiers that are used across chemical databases and literature. The compound's identification data is summarized in Table 1 below:

ParameterInformation
Primary Namecis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
IUPAC Name(3R,4S)-3-aminooxan-4-ol;hydrochloride
CAS Registry Numbers1657033-39-0, 1820569-01-4
Related CAS (free base)1638771-36-4
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
European Community (EC) Number978-532-6
Parent Compound CID70664234 (cis-3-Amino-4-hydroxy-tetrahydropyran)

The compound is also recorded under various synonyms including (3R,4S)-3-Aminotetrahydropyran-4-ol hydrochloride and (3R,4S)-3-aminooxan-4-ol hydrochloride, reflecting its stereochemical configuration .

Structural Characteristics

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride features a saturated six-membered heterocyclic ring (tetrahydropyran) containing one oxygen atom. The compound's structure is characterized by:

  • A tetrahydropyran core (oxane ring system)

  • An amino group (-NH₂) at the 3-position

  • A hydroxyl group (-OH) at the 4-position

  • A hydrochloride salt form (HCl)

The positioning of these functional groups on the same face of the ring (cis configuration) is a defining structural attribute that influences the compound's three-dimensional shape and potential interactions with biological targets .

Stereochemistry

The stereochemistry of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride is particularly important for its biological activity and applications. The compound specifically refers to the (3R,4S) stereoisomer, where:

  • The amino group at position 3 has the R absolute configuration

  • The hydroxyl group at position 4 has the S absolute configuration

This precise stereochemical arrangement distinguishes it from the trans isomer (such as (3S,4S)-3-aminotetrahydropyran-4-ol hydrochloride), which has a different spatial arrangement of the functional groups .

Physical and Chemical Properties

Physical Properties

The physical properties of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride are important for its handling, formulation, and application in various contexts. While comprehensive experimental data is limited in the available literature, the following properties have been documented or can be reasonably predicted:

PropertyValue/Description
Physical StateCrystalline solid
ColorWhite to off-white
SolubilitySoluble in water and polar organic solvents such as methanol and ethanol
Creation DateDecember 31, 2015 (PubChem record)
Modification DateMarch 22, 2025 (PubChem record update)

The compound's salt form (hydrochloride) enhances its water solubility compared to the free base, making it more suitable for aqueous formulations and biological testing .

Chemical Properties and Reactivity

cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride contains functional groups that confer distinct chemical properties and reactivity patterns:

  • The amino group (-NH₂) can:

    • Act as a nucleophile in substitution and addition reactions

    • Participate in amide formation with carboxylic acids and derivatives

    • Undergo alkylation or acylation reactions

    • Form imines with aldehydes and ketones

  • The hydroxyl group (-OH) can:

    • Engage in hydrogen bonding

    • Participate in esterification reactions

    • Undergo oxidation to a ketone

    • Be replaced via substitution reactions

  • The tetrahydropyran ring provides:

    • Conformational rigidity

    • Hydrophobic character

    • A scaffold for further functionalization

The cis configuration of the amino and hydroxyl groups creates a specific spatial arrangement that can influence hydrogen bonding patterns and interactions with potential biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride typically involves multi-step organic reactions with careful control of stereochemistry. Based on similar compounds and general synthetic principles, several approaches can be employed:

  • Hydrazine Reduction Method: This approach parallels the synthesis of related aminotetrahydropyran compounds:

    • Starting with a 4-substituted tetrahydropyran compound featuring a leaving group

    • Reaction with hydrazine to form a 4-hydrazinotetrahydropyran intermediate

    • Decomposition reaction in the presence of catalysts such as Raney nickel, noble metal catalysts, or metal oxides

    • Formation of the hydrochloride salt using hydrochloric acid

  • Stereoselective Reduction of Oximes:

    • Formation of an oxime intermediate at the appropriate position

    • Stereoselective reduction to introduce the amino group with desired stereochemistry

    • Subsequent salt formation with hydrochloric acid

  • Cyclization Approaches:

    • Starting with appropriate open-chain precursors containing the desired functional groups

    • Cyclization to form the tetrahydropyran ring structure

    • Functional group transformations to establish the correct substitution pattern and stereochemistry

The synthetic routes typically require careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and stereoselectivity .

Purification and Analysis

After synthesis, cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride can be purified using various techniques:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Filtration and concentration processes

Analytical techniques employed to confirm the structure, purity, and stereochemistry include:

  • Nuclear magnetic resonance (NMR) spectroscopy

  • Mass spectrometry

  • Infrared spectroscopy

  • X-ray crystallography (for definitive structural confirmation)

  • High-performance liquid chromatography (HPLC)

Applications and Utility

Research Applications

Beyond pharmaceutical development, cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride finds utility in various research contexts:

  • Synthetic Organic Chemistry: As a stereochemically defined building block for constructing more complex molecular architectures.

  • Catalysis Research: As a potential ligand or precursor in the development of new catalytic systems.

  • Materials Science: As a component in the synthesis of specialized polymers or materials requiring precise stereochemical control.

Hazard CategoryHazard StatementHazard Class
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

These classifications are based on information provided by one company from one notification to the ECHA C&L Inventory .

Related Compounds

Structural Isomers and Analogs

Several compounds are structurally related to cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride, differing primarily in the stereochemical arrangement or position of functional groups:

  • Trans isomer: (3S,4S)-3-aminotetrahydropyran-4-ol hydrochloride (CAS 1630906-89-6)

    • Features the trans arrangement of amino and hydroxyl groups

    • Different biological properties due to altered spatial arrangement

  • Position isomers:

    • (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS 1630815-44-9)

    • (3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS 1523530-38-2)

    • Differ in the positions of the amino and hydroxyl groups on the ring

  • N-substituted derivatives:

    • N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2)

    • Features an N-methyl substitution instead of the hydroxyl group

Comparative Analysis

The unique stereochemistry of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride distinguishes it from its isomers and analogs in several important ways:

CompoundKey DifferencePotential Impact on Properties
cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochlorideReference compoundBaseline properties
trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochlorideDifferent stereochemistry (trans vs. cis)Different hydrogen bonding patterns, potentially altered biological activity
4-Aminotetrahydro-2H-pyran-3-ol hydrochlorideSwapped positions of amino and hydroxyl groupsDifferent electronic distribution, reactivity profile
N-Methyltetrahydro-2H-pyran-4-amineDifferent functional group patternAltered hydrogen bonding capacity, different pharmacological properties

These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and biological activities, making each valuable for specific applications in synthetic organic chemistry and drug discovery .

Current Research and Future Perspectives

While specific research focusing exclusively on cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride is limited in the available literature, the compound belongs to a class of functionalized tetrahydropyrans that continue to attract interest in various fields:

  • Medicinal Chemistry: Functionalized tetrahydropyrans serve as important scaffolds in drug discovery programs, particularly for compounds targeting carbohydrate-processing enzymes, neurological disorders, and infectious diseases.

  • Synthetic Methodology: Ongoing research focuses on developing more efficient and stereoselective methods for synthesizing functionalized tetrahydropyrans, potentially improving access to compounds like cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride.

  • Structure-Activity Relationship Studies: The distinct stereochemistry and functional group arrangement of cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride make it valuable for exploring how these features influence biological activity and molecular recognition .

Future research directions may include:

  • Development of more efficient synthetic routes with higher yields and stereoselectivity

  • Exploration of the compound's potential as a building block in the synthesis of natural product analogs

  • Investigation of its utility in the preparation of pharmaceutical candidates

  • Further characterization of its physicochemical properties and behavior in biological systems

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator